molecular formula C8H8FNO B1278424 3'-Amino-4'-fluoroacetophenone CAS No. 2002-82-6

3'-Amino-4'-fluoroacetophenone

Cat. No. B1278424
Key on ui cas rn: 2002-82-6
M. Wt: 153.15 g/mol
InChI Key: LUKSDHOQKVTGGT-UHFFFAOYSA-N
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Patent
US06153604

Procedure details

To a stirred mixture of 3'-nitro-4'-fluoroacetophenone (10.04 g, 55 mmol) in 72 mL of concentrated hydrochloric acid, was added tin (II) chloride dihydrate (37 grams), in portions. After approximately one third of the material had been added, a rapid rise in the internal reaction temperature (to 95° C.) was noted. The mixture was then heated to reflux for 10 minutes, this resulted in the dissolution of all solids to give a solution. The mixture was then cooled to room temperature and poured onto an ice/water mixture (150 g). The mixture was then further cooled in an ice bath while 50% sodium hydroxide was added until pH 12 was reached. The aqueous layer was extracted twice with ether (50 mL). The combined organic extracts were washed with brine and then dried over sodium sulfate. Removal of the drying agent and in vacuo concentration of the filtrate afforded a yellow-orange oil (8.73 g) which was recrystallized on standing. This material was of sufficient purity to be used directly in the next step (Part 3).
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][C:9]=1[F:10])([O-])=O.O.O.[Sn](Cl)Cl.[OH-].[Na+]>Cl>[NH2:1][C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][C:9]=1[F:10] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10.04 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1F)C(C)=O
Name
Quantity
72 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
ice water
Quantity
150 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After approximately one third of the material had been added
CUSTOM
Type
CUSTOM
Details
in the internal reaction temperature (to 95° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
this resulted in the dissolution of all solids
CUSTOM
Type
CUSTOM
Details
to give a solution
ADDITION
Type
ADDITION
Details
was added until pH 12
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ether (50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.73 g
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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